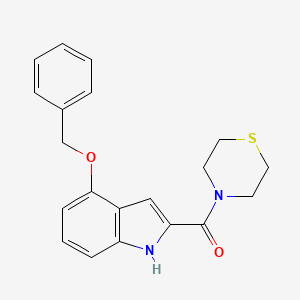![molecular formula C18H21NO3S B2398309 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline CAS No. 873579-80-7](/img/structure/B2398309.png)
1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline, also known as MSMI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MSMI belongs to the class of indoline-based compounds, which have shown promising results in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.
Mecanismo De Acción
The mechanism of action of 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline is not fully understood. However, it has been suggested that 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline may act as an allosteric modulator of protein function, binding to specific sites on proteins and altering their activity. This property makes 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline a valuable tool for studying protein function and identifying potential drug targets.
Biochemical and Physiological Effects
1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain kinases, including protein kinase C and mitogen-activated protein kinase. 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline has also been shown to modulate the activity of G protein-coupled receptors, including the adenosine A2A receptor. These effects suggest that 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline may have potential applications in the development of new drugs for the treatment of various diseases, including cancer and neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline is its high purity and stability, which makes it a reliable tool for scientific research. 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one limitation of 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, further research is needed to fully understand the mechanism of action of 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline and its potential applications in drug development.
Direcciones Futuras
There are several potential future directions for research on 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline. One area of interest is the development of new fluorescent probes based on 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline, which could be used for imaging biological systems with high sensitivity and specificity. Another potential direction is the identification of new protein targets for 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline, which could lead to the development of new drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline and its potential applications in drug development.
Métodos De Síntesis
The synthesis of 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline involves the reaction of 5-methoxy-2,4-dimethylbenzenesulfonyl chloride with 2-methylindoline in the presence of a base such as triethylamine. The reaction yields 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline as a white crystalline solid with a purity of over 95%.
Aplicaciones Científicas De Investigación
1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline has been used as a research tool in various scientific studies. It has shown potential as a fluorescent probe for imaging biological systems, including living cells and tissues. 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline has also been used as a ligand in the development of new drug candidates targeting various proteins, including kinases and G protein-coupled receptors.
Propiedades
IUPAC Name |
1-(5-methoxy-2,4-dimethylphenyl)sulfonyl-2-methyl-2,3-dihydroindole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-12-9-13(2)18(11-17(12)22-4)23(20,21)19-14(3)10-15-7-5-6-8-16(15)19/h5-9,11,14H,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGZCTCDMUWONG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=C(C(=C3)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

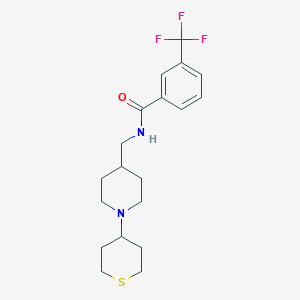
![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2398228.png)
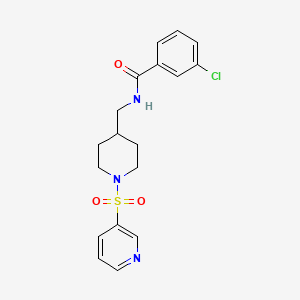
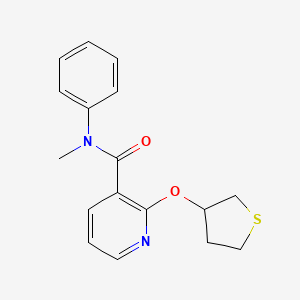
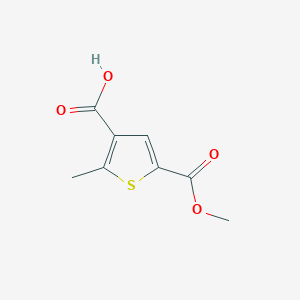
![[3-Ethoxycarbonyl-4,5-bis(hydroxymethyl)-4,5-dihydroisoxazole][1-(2,6-dinitro-4-trifluoromethylphenyl)-4-piperidone]ketal](/img/structure/B2398240.png)
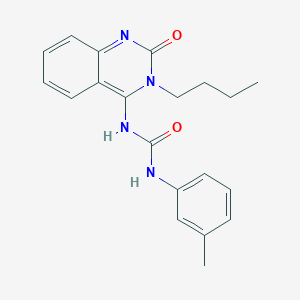
![N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2398242.png)
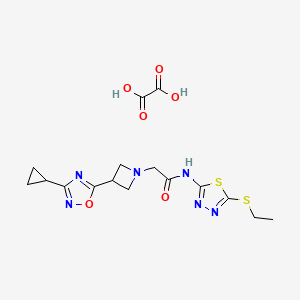
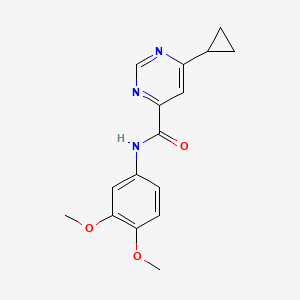
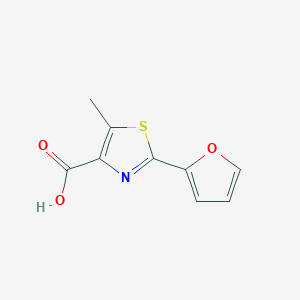
![4,4,4-Trifluoro-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]butanamide](/img/structure/B2398247.png)
